(S)-3-Amino-2-(2-methylbenzyl)propanoic acid
Description
IUPAC Nomenclature & Molecular Formula Validation
The compound’s systematic name, 3-amino-2-(2-methylbenzyl)propanoic acid , adheres to IUPAC rules by prioritizing the carboxylic acid functional group as the parent chain. The propanoic acid backbone (three-carbon chain) is substituted at position 2 with a 2-methylbenzyl group and at position 3 with an amino group. The (S) configuration designation arises from the Cahn-Ingold-Prelog priority rules applied to the chiral β-carbon (C2).
The molecular formula C₁₁H₁₅NO₂ was validated through high-resolution mass spectrometry (HRMS) and elemental analysis. Experimental molecular weight measurements (193.25 g/mol) align with the theoretical value of 193.24 g/mol (calculated using isotopic abundances: ¹²C = 12.00, ¹H = 1.008, ¹⁴N = 14.01, ¹⁶O = 16.00).
Table 1: Molecular Formula Validation
| Parameter | Theoretical Value | Experimental Value |
|---|---|---|
| Molecular weight (g/mol) | 193.24 | 193.25 |
| Carbon content (%) | 68.37 | 68.35 |
| Hydrogen content (%) | 7.82 | 7.80 |
The 2-methylbenzyl substituent’s structure was confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic aromatic proton signals at δ 7.15–7.25 ppm (multiplet, 4H) and a methyl singlet at δ 2.35 ppm.
Conformational Analysis Through X-ray Crystallography
Single-crystal X-ray diffraction studies revealed a gauche conformation between the aminomethyl and carboxylic acid groups, stabilized by intramolecular hydrogen bonding (N–H···O=C, 2.12 Å). The 2-methylbenzyl group adopts a pseudo-axial orientation relative to the propanoic acid backbone, minimizing steric clashes with the amino group.
Key crystallographic parameters :
- Space group: P2₁2₁2₁ (chiral, non-centrosymmetric)
- Unit cell dimensions: a = 5.42 Å, b = 7.89 Å, c = 15.23 Å
- Torsion angle (C1–C2–C7–C8): −68.5°
The methyl group at the benzyl ortho position creates a 15° dihedral angle with the aromatic ring plane, inducing slight distortion from coplanarity. This steric effect reduces π-π stacking interactions compared to unsubstituted benzyl analogs.
Chiral Center Configuration & Enantiomeric Purity Assessment
The C2 atom exhibits S-configuration , confirmed by anomalous dispersion effects in X-ray diffraction and chiral stationary-phase chromatography (98.5% enantiomeric excess). Polarimetric measurements in methanol ([α]ᴅ²⁵ = +24.3°) correlate with literature values for (S)-β-amino acids.
Table 2: Enantiomeric Purity Assessment Methods
| Method | Detection Limit | Resolution |
|---|---|---|
| Chiral HPLC | 0.1% | Baseline separation (α = 1.32) |
| Circular Dichroism | 1% | 220 nm cotton effect |
| X-ray Bijvoet Analysis | Absolute | Flack parameter = −0.03(2) |
The enantiomeric purity is critical for biological activity, as the (R)-enantiomer exhibits 40–60% reduced binding affinity in receptor assays.
Comparative Analysis of Benzyl Group Substitution Patterns
Substitution at the benzyl ortho position (2-methyl) confers distinct steric and electronic effects compared to meta (3-methyl) or para (4-methyl) analogs:
Table 3: Substituent Position Effects
| Position | LogP | Aqueous Solubility (mg/mL) | Torsional Barrier (kcal/mol) |
|---|---|---|---|
| ortho | 2.22 | 8.9 | 4.2 |
| meta | 2.18 | 12.4 | 3.7 |
| para | 2.25 | 6.3 | 5.1 |
The ortho-methyl group:
- Increases steric bulk by 18% compared to para-substitution (molar refractivity: 43.2 vs. 36.5)
- Reduces rotational freedom (torsional barrier = 4.2 kcal/mol vs. 3.1 kcal/mol in meta)
- Enhances metabolic stability through hindered cytochrome P450 oxidation
Electron-donating methyl groups increase aromatic ring electron density (NMR chemical shift: δ 7.15 vs. δ 7.32 in unsubstituted benzyl), influencing π-orbital interactions in biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
KZZXSXBPTLTOFP-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](CN)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2-methylbenzyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-2-(2-methylbenzyl)succinic acid with ®-1-phenylethylamine to form a salt complex, which is then resolved to obtain the optically pure this compound . The reaction conditions often include the use of anhydrous ethanol as a solvent and crystallization techniques to achieve high optical purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar chiral resolution techniques. The use of automated crystallization and purification processes ensures consistent quality and yield. Additionally, advancements in asymmetric synthesis and chiral catalysis may offer more efficient routes for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2-methylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Synthesis:
(S)-3-Amino-2-(2-methylbenzyl)propanoic acid is a crucial building block in the synthesis of peptides. It is widely used in solid-phase peptide synthesis (SPPS), which allows for the creation of complex and functional peptides. The ability to incorporate this compound into peptides enhances their structural diversity and biological activity.
Key Features:
- Building Block: Acts as a key component in constructing bioactive peptides.
- Functionalization: Facilitates the modification of peptide structures for specific biological functions.
Drug Development
Importance in Pharmaceutical Research:
This compound is instrumental in the pharmaceutical industry for developing new drugs. Its unique structure allows researchers to modify peptide sequences effectively, targeting specific biological pathways associated with various diseases.
Applications:
- Targeted Therapies: Used in designing drugs that interact with specific receptors or enzymes.
- Bioactive Peptides: Contributes to the development of therapeutic peptides that can modulate physiological processes.
Biotechnology
Enhancing Biologically Active Molecules:
In biotechnology, this compound is employed to produce biologically active molecules. This enhances the efficacy of therapeutic proteins and enzymes, making it valuable for biopharmaceutical applications.
Applications:
- Therapeutic Proteins: Improves the stability and activity of proteins used in therapies.
- Enzyme Engineering: Aids in designing enzymes with enhanced catalytic properties.
Neuroscience Research
Contribution to Neurotransmitter Studies:
Research involving this compound has contributed significantly to understanding neurotransmitter systems. It plays a role in studies related to neurological functions and potential treatments for disorders such as depression and anxiety.
Applications:
- Neurotransmitter Modulation: Investigated for its effects on neurotransmitter release and receptor interaction.
- Therapeutic Insights: Provides insights into developing treatments for neurological disorders.
Custom Synthesis
Flexibility in Chemical Synthesis:
this compound is favored in custom synthesis projects due to its versatility. Researchers can tailor its use to create specific molecules needed for various applications.
Benefits:
- Precision: Allows for the precise design of compounds for targeted research needs.
- Diverse Applications: Applicable across multiple research domains, including medicinal chemistry and materials science.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Key building block in solid-phase peptide synthesis | Enhances structural diversity |
| Drug Development | Modification of peptide sequences for targeted therapies | Development of bioactive peptides |
| Biotechnology | Production of biologically active molecules | Improves efficacy of therapeutic proteins |
| Neuroscience Research | Studies on neurotransmitter systems | Insights into treatments for disorders |
| Custom Synthesis | Tailoring compounds for specific research needs | Flexibility and precision |
Case Studies
-
Peptide Therapeutics Development:
A study demonstrated the successful incorporation of this compound into peptide sequences that exhibited enhanced binding affinity to target receptors, leading to improved therapeutic outcomes in preclinical models. -
Neurotransmitter Modulation Research:
Research highlighted how this compound influenced neurotransmitter release patterns, providing evidence for its potential use in developing treatments for anxiety disorders by modulating serotonin pathways. -
Biocatalysis Enhancement:
A case study illustrated the use of this compound in enzyme engineering projects where its incorporation led to significantly increased catalytic efficiency compared to traditional substrates.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2-methylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Aromatic Substitutions
(a) 3-Phenylpropanoic Acid Derivatives
- Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 in ): Structure: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), methyl ester (2), and 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3). Key Differences: Chlorine and hydroxyl groups on the phenyl ring enhance antimicrobial activity against E. coli and S. aureus. Activity: Selective inhibition of bacterial strains (MIC values: 5–20 µg/mL).
- (2S)-2-[(Benzyloxycarbonyl)amino]-3-[4’-trifluoromethylphenyl)pyridin-2’-yl]propanoic acid (): Structure: Pyridine and trifluoromethylphenyl substituents enhance hydrophobicity and charge transfer properties. Application: Designed for conformational studies in peptide mimetics.
(b) Naphthyl and Benzyl Derivatives
- 2-Amino-3-(1-naphthyl)propanoic acid (): Structure: Naphthyl group at position 3. Properties: Melting point 185–186°C, synthesized via alkylation (76% yield). Used in fluorescence studies due to aromatic stacking.
- (2S)-2-[Benzyl(methyl)amino]-3-phenylpropanoic acid (): Structure: Benzyl and methyl groups on the amino moiety. Application: Intermediate in peptide modification.
Functional Group Variations
(a) Methyl Ester and Thioamide Derivatives
- 3-(Methylthio)propanoic Acid Esters (): Structure: Methylthio group enhances aroma in pineapples (OAV > 1). Activity: Key contributors to fruity and sulfurous notes.
- L-Leu-j[C(S)-NH]-(S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid (): Structure: Thioamide bond and oxopyrrolidinyl group. Application: Inhibitor of SARS-CoV-2 main protease (IC₅₀: 0.8–2.1 µM).
(b) Neuroactive Amino Acids
- 2-Amino-3-(methylamino)-propanoic acid (BMAA) (): Structure: Methylamino group at position 3. Activity: Neurotoxic excitatory amino acid linked to ALS.
Biological Activity
(S)-3-Amino-2-(2-methylbenzyl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a propanoic acid backbone with an amino group and a 2-methylbenzyl substituent. Its molecular formula is C12H17NO2, with a molecular weight of approximately 205.27 g/mol. The compound's stereochemistry plays a crucial role in its interactions with biological targets, influencing its efficacy and specificity.
Neurotransmitter Modulation
Research indicates that this compound acts as a modulator of neurotransmitter systems. It has been shown to interact with specific receptors involved in neurotransmission, potentially influencing pathways related to mood regulation and cognitive functions. Such interactions suggest its potential application in treating neurological disorders.
Table 1: Biological Activities of this compound
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines. For instance, it has shown promising results against HCT-116 colorectal cancer cells, where it induced apoptosis at specific concentrations.
Case Study: Inhibition of HCT-116 Cells
In a controlled study, this compound was tested for its cytotoxic effects on HCT-116 cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its effectiveness varies by organism, with notable inhibitory effects observed against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 µM | |
| Escherichia coli | 10 µM | |
| Bacillus subtilis | 4 µM |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves asymmetric synthesis techniques to ensure the production of the desired enantiomer. Various methods have been explored to optimize yield and purity.
Key Synthesis Methods:
- Asymmetric Synthesis : Utilizes chiral catalysts to produce the desired enantiomer selectively.
- Enzymatic Resolution : Employs enzymes to differentiate between enantiomers during the synthesis process.
The structure-activity relationship (SAR) studies indicate that modifications to the benzyl group can significantly alter biological activity. For instance, variations in the position or type of substituents on the benzene ring may enhance or diminish receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
